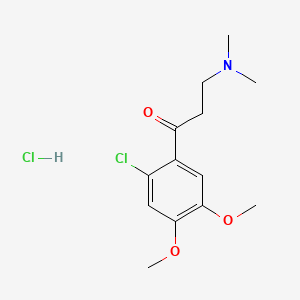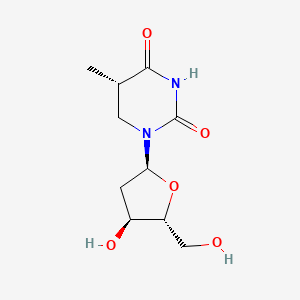
Thymidine, 5,6-dihydro-, (5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 5,6-dihydro-, (5S)- is a modified nucleoside derived from thymidine It is characterized by the reduction of the double bond between the 5th and 6th carbon atoms in the thymidine molecule, resulting in a dihydro derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 5,6-dihydro-, (5S)- can be achieved through the reduction of thymidine using specific reducing agents. One common method involves the use of zinc powder in acetic acid, which facilitates the reduction of the double bond in the thymidine molecule . The reaction typically proceeds under mild conditions, ensuring high yields of the desired dihydro derivative.
Industrial Production Methods
While specific industrial production methods for Thymidine, 5,6-dihydro-, (5S)- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 5,6-dihydro-, (5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc powder in acetic acid is a typical reducing agent used for the initial synthesis.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, fully saturated thymidine analogs, and substituted nucleosides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Thymidine, 5,6-dihydro-, (5S)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: The compound is utilized in studies involving DNA synthesis and repair mechanisms.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mécanisme D'action
The mechanism of action of Thymidine, 5,6-dihydro-, (5S)- involves its incorporation into DNA during replication. This incorporation can disrupt normal DNA synthesis and repair processes, leading to potential antiviral and anticancer effects . The compound targets specific enzymes involved in DNA synthesis, such as thymidine kinase and DNA polymerase, thereby inhibiting their activity and affecting cellular proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The parent compound from which Thymidine, 5,6-dihydro-, (5S)- is derived.
5-Bromo-6-methoxy-5,6-dihydro-3′-azidothymidine: A thymidine analog with antiviral properties.
5-Ethynyl-2′-deoxyuridine: Another thymidine analog used in DNA synthesis studies.
Uniqueness
Thymidine, 5,6-dihydro-, (5S)- is unique due to its reduced double bond, which imparts distinct chemical properties and reactivity compared to other thymidine analogs. This structural modification allows for specific interactions with enzymes and nucleic acids, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
19140-39-7 |
|---|---|
Formule moléculaire |
C10H16N2O5 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
(5S)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5-,6-,7+,8-/m0/s1 |
Clé InChI |
FEYHMSUYKIMUAL-HSNKUXOKSA-N |
SMILES isomérique |
C[C@H]1CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



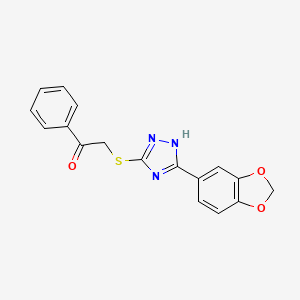
![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)
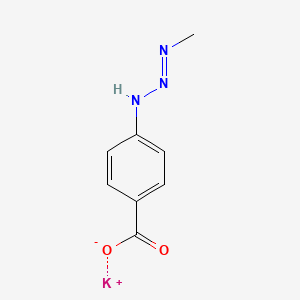
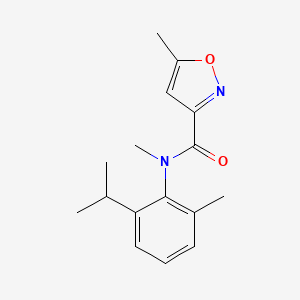
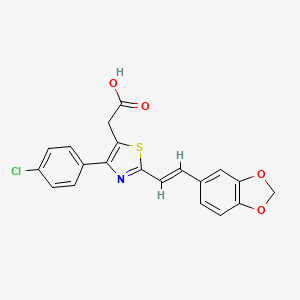

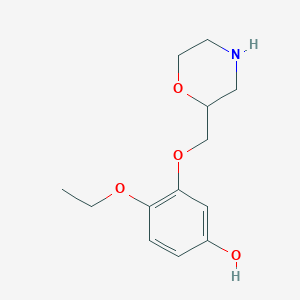
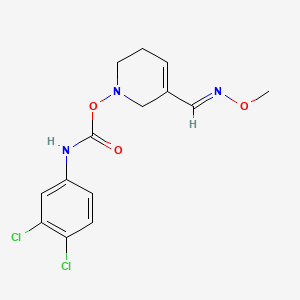
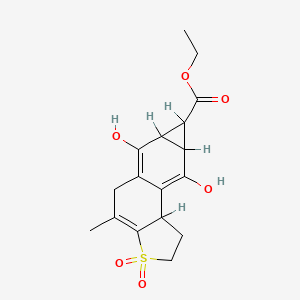
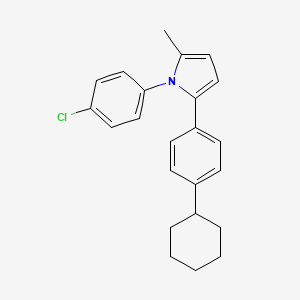
![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)
